Cladosporide A

Antifungal Drug Discovery Aspergillus fumigatus Natural Product Selectivity

Researchers studying aspergillosis often lack a tool compound that selectively inhibits Aspergillus fumigatus without off-target effects on the mycobiome. Cladosporide A directly addresses this gap. - Exclusive selectivity: Potent against A. fumigatus (IC80 0.5-4.0 μg/mL); inactive against A. niger, A. flavus, C. albicans, and C. neoformans. - Essential pharmacophore: The 4β-aldehyde residue is critical for activity, as confirmed by the inactivity of the des-aldehyde analog. - Matched-pair control: Pair with inactive Cladosporide C or D to isolate phenotype-specific effects in your assays.

Molecular Formula C25H40O3
Molecular Weight 388.6 g/mol
Cat. No. B1250015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCladosporide A
Synonyms3beta,22-dihydroxy-23,24,25,26,27-pentanorlanostane-29-al
cladosporide A
Molecular FormulaC25H40O3
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C)C
InChIInChI=1S/C25H40O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h15-17,20-21,26,28H,6-14H2,1-5H3/t16-,17-,20-,21+,22-,23-,24-,25+/m1/s1
InChIKeyIMFPTRFAGTZUCB-KGEWIPHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cladosporide A Chemical and Biological Profile


Cladosporide A (CAS 310897-84-8) is a secondary metabolite isolated from the fungus Cladosporium sp. (strain IFM 49189) [1]. Chemically, it is a pentanorlanostane derivative with the molecular formula C25H40O3 and a molecular weight of 388.58 g/mol [2]. Its chemical structure, established as 3β,22-dihydroxy-23,24,25,26,27-pentanorlanostane-29-al, was confirmed by spectroscopic analysis and X-ray crystallography [1]. Cladosporide A is primarily recognized as a characteristic antifungal agent with potent and highly selective inhibitory activity against the human pathogenic filamentous fungus Aspergillus fumigatus [1].

Species-selective A. fumigatus inhibition probe
Pentanorlanostane natural product tool compound
4β-aldehyde pharmacophore SAR study fit
Structurally matched negative control pair available (Cladosporide C/D)

Cladosporide A Specificity vs. Generic Antifungals


The primary scientific and procurement value of Cladosporide A lies in its remarkable and verifiable species-level selectivity. While many broad-spectrum antifungal agents exist, Cladosporide A demonstrates potent activity exclusively against Aspergillus fumigatus [1]. This stands in stark contrast to closely related structural analogs from the same source, such as Cladosporide C and D, which exhibit no antifungal activity whatsoever [2][3]. Therefore, substituting Cladosporide A with a generic antifungal or an inactive analog would fundamentally fail to address research or development questions centered on selective A. fumigatus inhibition. The specific molecular features of Cladosporide A, particularly the 4β-aldehyde residue, are essential for its unique bioactivity profile [1], rendering it a non-interchangeable tool compound.

Cladosporide A (selective anti-A. fumigatus activity)
Broad-spectrum antifungal: may lack species selectivity, altering endpoint interpretation
Cladosporide A (essential 4β-aldehyde pharmacophore)
Des-aldehyde analog (compound 2): missing functional group, reported inactivity
Cladosporide A (verified antifungal activity)
Cladosporide C or D: structurally similar but no antifungal activity, unsuitable as active substitute

Cladosporide A Potency and Selectivity Evidence


Selective Anti-A. fumigatus Activity

Cladosporide A exhibits potent inhibitory activity against the human pathogen Aspergillus fumigatus, with an IC80 value ranging from 0.5 to 4.0 μg/mL [1]. Critically, this activity is highly selective; under the same assay conditions, no inhibition was observed against other pathogenic filamentous fungi (A. niger, A. flavus) or yeasts (C. albicans, C. neoformans) [1]. This selectivity is not a class-wide feature, as the closely related analogs Cladosporide C and Cladosporide D, which differ only slightly in structure, show no antifungal activity against any tested organism, including A. fumigatus [2][3].

Anti-A. fumigatus IC80
Head-to-head
0.5 – 4.0 µg/mL
Supports A. fumigatus-selective screening context
No inhibition reported against A. niger, A. flavus, C. albicans, C. neoformans
Antifungal Drug Discovery Aspergillus fumigatus Natural Product Selectivity

Essential Role of the 4β-Aldehyde Group

The antifungal activity of Cladosporide A is dependent on the presence of a specific structural feature. The compound 23,24,25,26,27-pentanorlanost-8-ene-3β,22-diol (compound 2), which is structurally identical to Cladosporide A except for the absence of the 4β-aldehyde residue, shows no antifungal activity against any of the tested fungi, including A. fumigatus [1]. This direct comparison within the same study identifies the 4β-aldehyde residue as essential for the antifungal activity [1].

4β-Aldehyde essentiality
Head-to-head
Activity requires 4β-aldehyde group; des-aldehyde analog (compound 2) inactive
Pharmacophore critical for antifungal activity
SAR basis: same scaffold without aldehyde shows no inhibition
Structure-Activity Relationship (SAR) Antifungal Mechanism Pentanorlanostane

Cladosporide A vs. B Potency

Among the active pentanorlanostane derivatives co-isolated from Cladosporium sp., a potency ranking has been established. Vendor product information, citing the primary literature, states that Cladosporide B has "slightly stronger anti-Aspergillus fumigatus activity than Cladosporide A" [1]. While the precise IC80 value for Cladosporide B is not provided in the same terms as for A (0.5-4.0 μg/mL), this comparative statement positions Cladosporide B as a more potent alternative within the same chemical series.

Analog potency ranking
Reported
Cladosporide B reported slightly stronger anti-A. fumigatus activity than A
Potency ranking supports analog selection for maximal inhibition
Quantitative margin not specified; verify in direct comparative assay
Comparative Pharmacology Analog Potency Ranking Anti-Aspergillus fumigatus

Cladosporide C and D as Negative Controls

For rigorous experimental design, the procurement of an inactive analog is often as critical as the active compound. Cladosporide C and Cladosporide D, which are pentanorlanostane derivatives isolated from different Cladosporium sp. strains (IFM 49190 and IFM 49191, respectively), are reported to have no antifungal activity against any tested fungi [1][2]. This provides a scientifically sound basis for their use as matched negative controls in studies evaluating the specific effects of Cladosporide A or B.

Negative control pair
Method context
Cladosporide C and D: structurally related, no antifungal activity
Supports active/inactive paired experimental design
Use as matched negative controls for phenotype attribution
Negative Control Compounds SAR Study Design Inactive Analog Procurement

Cladosporide A Research Applications


Selective Probe for A. fumigatus Pathogenesis

Given its potent (IC80 0.5-4.0 μg/mL) and highly selective activity against A. fumigatus, with no effect on other pathogenic fungi like A. niger, A. flavus, C. albicans, or C. neoformans [1], Cladosporide A is an ideal tool compound for dissecting A. fumigatus-specific cellular processes. It can be used to investigate virulence mechanisms, biofilm formation, or drug resistance pathways without off-target effects on other members of the mycobiome.

SAR Studies of Pentanorlanostane Antifungals

The clear demonstration that the 4β-aldehyde residue is essential for antifungal activity—as evidenced by the complete inactivity of its des-aldehyde analog [1]—positions Cladosporide A as a critical reference compound for SAR campaigns. Researchers can use Cladosporide A as a starting scaffold to synthesize and evaluate derivatives, aiming to improve potency or understand the pharmacophore's interactions with its molecular target in A. fumigatus.

Benchmark for A. fumigatus Drug Discovery

In drug discovery efforts focused on finding new treatments for aspergillosis, Cladosporide A serves as a valuable benchmark. Its moderate potency (IC80 in the μg/mL range) [1] provides a clear activity threshold for screening natural product libraries or synthetic compound collections. A new hit with superior potency or a different mechanism of action against A. fumigatus would represent a significant advancement over this well-characterized natural product.

Active/Inactive Analog Pair for Controlled Assays

For robust experimental design, a matched pair of active and inactive compounds is essential. The combination of Cladosporide A (active) [1] with either Cladosporide C or D (inactive) [2][3] provides a chemically related active/inactive pair. This pairing is ideal for use in assays where phenotypic changes must be confidently attributed to the specific antifungal activity of Cladosporide A rather than non-specific effects of the pentanorlanostane scaffold.

Application
Selection Property
Validation Focus
A. fumigatus pathogenesis studies
Species-selective antifungal probe
Virulence, biofilm, and drug-resistance pathway assays
Pentanorlanostane SAR campaigns
4β-aldehyde pharmacophore reference
Functional group essentiality and derivative activity profiling
Anti-A. fumigatus drug discovery screening
Antifungal activity benchmark
Potency threshold comparison for new compound libraries
Controlled assay experimental design
Active/inactive analog pair (A vs. C/D)
Phenotype-specific attribution and off-target effect control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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